Cas no 2225940-48-5 (5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid)

5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid structure
2225940-48-5 structure
商品名:5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid
CAS番号:2225940-48-5
MF:C18H19N3O6
メガワット:373.3600
CID:5089394
PubChem ID:139331580

5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid
    • 5-((2-(2,6-DIOXOPIPERIDIN-3-YL)-1,3-DIOXOISOINDOLIN-4-YL)AMINO)PENTANOIC ACID
    • AT18114
    • 5-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]pentanoic acid
    • A1-49685
    • Pomalidomide 4'-alkylC4-acid
    • TS-08947
    • 5-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino}pentanoic acid
    • Pomalidomide-C4-acid
    • HY-131886
    • SCHEMBL21179283
    • 2225940-48-5
    • 5-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}pentanoic acid
    • 5-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]pentanoic acid
    • EN300-6498589
    • CS-0142245
    • DB-138777
    • AKOS040757705
    • Pomalidomide-C4-COOH
    • 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid
    • インチ: 1S/C18H19N3O6/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25)
    • InChIKey: JUPYDAIBDNUUIF-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC=CC=2C(N1C1C(NC(CC1)=O)=O)=O)NCCCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 373.12738533g/mol
  • どういたいしつりょう: 373.12738533g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 664
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 133
  • 疎水性パラメータ計算基準値(XlogP): 1.1

5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Tenova Pharmaceuticals
T52014-10mg
Pomalidomide-C4-acid
2225940-48-5 >= 95%
10mg
$50.0 2025-02-21
Enamine
EN300-6498589-2.5g
5-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}pentanoic acid
2225940-48-5
2.5g
$4424.0 2023-05-30
1PlusChem
1P01LQRK-5mg
Pomalidomide 4'-alkylC4-acid
2225940-48-5 ≥95%(HPLC)
5mg
$73.00 2023-12-18
1PlusChem
1P01LQRK-50mg
Pomalidomide 4'-alkylC4-acid
2225940-48-5 98%
50mg
$89.00 2023-12-18
1PlusChem
1P01LQRK-250mg
Pomalidomide 4'-alkylC4-acid
2225940-48-5 98%
250mg
$275.00 2023-12-18
1PlusChem
1P01LQRK-1g
Pomalidomide 4'-alkylC4-acid
2225940-48-5 98%
1g
$807.00 2023-12-18
MedChemExpress
HY-131886-5mg
Pomalidomide 4'-alkylC4-acid
2225940-48-5 98.04%
5mg
¥950 2024-05-23
MedChemExpress
HY-131886-50mg
Pomalidomide 4'-alkylC4-acid
2225940-48-5 98.04%
50mg
¥710 2024-07-23
MedChemExpress
HY-131886-250mg
Pomalidomide 4'-alkylC4-acid
2225940-48-5 98.04%
250mg
¥2135 2024-07-23
MedChemExpress
HY-131886-100mg
Pomalidomide 4'-alkylC4-acid
2225940-48-5 98.04%
100mg
¥1068 2024-07-23

5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid 関連文献

5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acidに関する追加情報

Introducing 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid (CAS No. 2225940-48-5): A Compound with Promising Applications in Modern Medicinal Chemistry

5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid, identified by its CAS number 2225940-48-5, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit a blend of structural complexity and functional diversity, making it a subject of intense research interest for its applications in drug discovery and therapeutic development.

The molecular framework of 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid incorporates several key pharmacophoric elements that contribute to its biological relevance. The presence of a pentanoic acid moiety provides a hydrophobic anchor, while the amino group introduces a polar interaction capability. More intriguingly, the compound features a 2,6-dioxopiperidine ring and a 1,3-dioxoisoindol structure, which are known to exhibit diverse biological activities across various therapeutic areas.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutics. The dioxopiperidine and dioxoisoindol moieties in this compound are particularly noteworthy, as they have been implicated in the design of molecules with antimicrobial, anti-inflammatory, and anticancer properties. These structural motifs are capable of engaging with biological targets in multiple ways, including enzyme inhibition and receptor binding, which underscores their potential as pharmacological tools.

In the context of contemporary research, 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid has been investigated for its potential role in modulating key biological pathways. Studies have suggested that this compound may interact with enzymes such as kinases and phosphodiesterases, which are central to numerous cellular processes. Additionally, its ability to cross the blood-brain barrier has been explored, opening avenues for applications in neuropharmacology.

The synthesis of 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid presents a formidable challenge due to the complexity of its molecular architecture. However, recent methodological breakthroughs have enabled more efficient synthetic routes, making it feasible to produce this compound on a larger scale for both research and commercial purposes. These advancements are crucial for facilitating further exploration of its biological properties and therapeutic potential.

One of the most compelling aspects of this compound is its versatility in drug design. The combination of structural elements from different pharmacophoric families allows for the exploration of multiple therapeutic targets simultaneously. This polypharmacophoric nature is particularly valuable in addressing complex diseases that involve multiple pathological pathways. For instance, research has indicated that 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid may exhibit dual activity against both inflammatory and oxidative stress pathways, making it a promising candidate for conditions such as neurodegenerative disorders.

Furthermore, the compound's stability under various conditions has been a focus of investigation. Its robustness ensures that it can be stored and handled without significant degradation, which is essential for both laboratory research and potential clinical applications. This stability is attributed to the robust nature of its heterocyclic core and the protective effects provided by the dioxo groups.

The pharmacokinetic profile of 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid has also been scrutinized to understand how it behaves within the body. Preliminary studies suggest that it exhibits moderate solubility in water and lipids, which could influence its absorption and distribution. Additionally, its metabolic pathways have been explored to identify potential metabolites that could affect its overall bioactivity.

In conclusion,5-[ [ 2 - ( 2 , 6 - Dioxopiperidin - 3 - yl ) - 1 , 3 - dioxoisoindol - 4 - yl ] amino ] pentanoic acid ( CAS No . 2225940 - 48 - 5 ) represents a significant advancement in medicinal chemistry due to its intricate structure and multifaceted biological activities. Its potential applications span across various therapeutic domains, including oncology、neurology、and inflammation management。With ongoing research efforts aimed at elucidating its mechanisms of action and optimizing its pharmacological properties,this compound holds great promise as a lead molecule for future drug development。

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